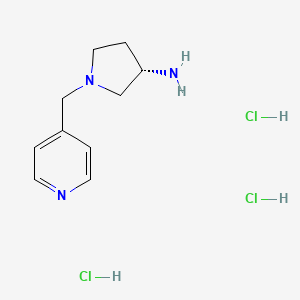![molecular formula C16H17N5O3 B2631932 6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2310154-30-2](/img/structure/B2631932.png)
6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a benzo[d]oxazole moiety linked to a piperazine ring, which is further connected to a pyrimidine-2,4-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of Benzo[d]oxazole: The benzo[d]oxazole moiety can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is often introduced by reacting the benzo[d]oxazole derivative with piperazine in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Pyrimidine-2,4-dione Formation: The final step involves the condensation of the piperazine derivative with a pyrimidine-2,4-dione precursor, such as barbituric acid, under reflux conditions in a polar solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the pyrimidine-2,4-dione ring, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of benzo[d]oxazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by interfering with specific cellular pathways.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Its ability to interact with specific receptors and enzymes makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]oxazole moiety can bind to specific sites on enzymes, inhibiting their activity, while the piperazine ring can interact with neurotransmitter receptors, modulating their function. These interactions disrupt cellular processes, leading to the compound’s therapeutic effects.
類似化合物との比較
Similar Compounds
6-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a thiazole ring instead of an oxazole ring.
6-(4-(benzo[d]imidazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
The presence of the benzo[d]oxazole moiety in 6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione imparts unique electronic and steric properties, enhancing its ability to interact with specific biological targets. This makes it distinct from similar compounds with different heterocyclic rings, potentially offering improved efficacy and selectivity in therapeutic applications.
特性
IUPAC Name |
6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-19-14(22)10-13(18-15(19)23)20-6-8-21(9-7-20)16-17-11-4-2-3-5-12(11)24-16/h2-5,10H,6-9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMQIPPFXYNNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2631849.png)

![(3,4-difluorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2631852.png)

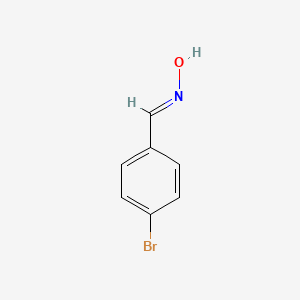
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2631858.png)
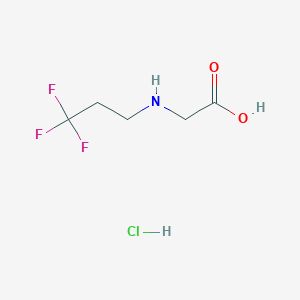
![(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)methanone](/img/structure/B2631861.png)
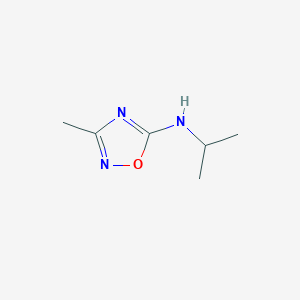
![4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2631863.png)

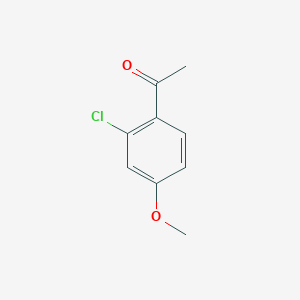
![4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2631871.png)
